(1S,2S)-2-(cyclobutylamino)cyclohexan-1-ol
Overview
Description
(1S,2S)-2-(cyclobutylamino)cyclohexan-1-ol, also known as CBAC, is a cyclic secondary amine compound that has been studied for its potential applications in the fields of scientific research, medicinal chemistry, and biochemistry. CBAC is a chiral molecule with a unique structure and has been used as a chiral building block in the synthesis of various molecules. In addition, CBAC has been found to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of ion channels, and modulation of neurotransmitter release.
Scientific Research Applications
Catalytic Oxidation and Chemical Intermediates
Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene : This review focuses on the selective oxidation of cyclohexene to produce valuable chemical intermediates used widely in the chemical industry. Controllable oxidation reactions are essential for synthesizing targeted products, highlighting the importance of catalysts in achieving selective outcomes in chemical reactions (Cao et al., 2018).
Cyclodextrins and Drug Delivery
Exploring Versatile Applications of Cyclodextrins : Cyclodextrins are discussed for their wide range of utilities in pharmaceuticals, drug delivery systems, and more. The review emphasizes the role of cyclodextrins in enhancing the solubility and stability of drugs, showcasing their significance in pharmaceutical applications (Sharma & Baldi, 2016).
Novel Opioid Analogs
Understanding the Availability, Prevalence of Use, Desired Effects, Acute Toxicity, and Dependence Potential of the Novel Opioid MT-45 : Although this study focuses on a novel psychoactive substance, it highlights the broader context of researching new compounds for potential therapeutic uses and understanding their pharmacological profiles (Siddiqi et al., 2015).
Chemical Synthesis and Medicinal Chemistry
Review of A Cyclohexane Oxidation Reaction Using Heterogeneous Catalyst : This paper reviews cyclohexane oxidation, an important reaction for producing intermediates for nylon synthesis. It underscores the role of catalysts in improving selectivity and efficiency, relevant for developing new synthetic methods for complex molecules (Khirsariya & Mewada, 2014).
properties
IUPAC Name |
(1S,2S)-2-(cyclobutylamino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-7-2-1-6-9(10)11-8-4-3-5-8/h8-12H,1-7H2/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFCZEIEVPJQJJ-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC2CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(cyclobutylamino)cyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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